6-(4-Methylphenyl)pyrimidin-4-ol
Description
6-(4-Methylphenyl)pyrimidin-4-ol (CAS: 896938-88-8) is a pyrimidine derivative featuring a hydroxyl group at position 4 and a para-methyl-substituted phenyl ring at position 6 of the pyrimidine core. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol . This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVMMVKXPOWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and guanidine.
Condensation Reaction: 4-Methylbenzaldehyde reacts with guanidine in the presence of a base, such as sodium ethoxide, to form the intermediate 6-(4-Methylphenyl)pyrimidine.
Hydroxylation: The intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide or a hydroxylating reagent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: It can be reduced to form 6-(4-Methylphenyl)pyrimidin-4-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 6-(4-Methylphenyl)pyrimidin-4-one.
Reduction: 6-(4-Methylphenyl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the reagents used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions, stabilizing the compound within the target site. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The para-methyl group in the target compound contrasts with the ortho-methoxy group in 6-(2-Methoxyphenyl)pyrimidin-4-ol, which introduces steric effects that may hinder binding to flat enzymatic pockets .
- Electronic Effects : The methoxy group in 6-(4-Methoxyphenyl)pyrimidin-4-ol donates electron density via resonance, altering reactivity compared to the electron-donating methyl group .
- Functional Groups : The methylthio group in 4-Methyl-6-(methylthio)pyrimidin-2-ol provides metabolic resistance but reduces hydrogen-bonding capacity relative to the hydroxyl group .
Biological Activity
6-(4-Methylphenyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. It features a pyrimidine ring substituted with a 4-methylphenyl group at the 6-position and a hydroxyl group at the 4-position. This structural arrangement is critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Inhibition of Enzymes : It has been identified as an inhibitor of certain enzymes, including glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell survival . The inhibition of GSK-3β can have implications for the treatment of diseases such as Alzheimer's and diabetes.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacteria.
- Anticancer Properties : There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The hydroxyl group may facilitate hydrogen bonding with active sites of enzymes, enhancing binding affinity and specificity.
- Cell Signaling Modulation : By inhibiting GSK-3β, the compound may alter signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Studies have shown that modifications to the methyl group or the hydroxyl position can significantly impact biological activity .
Table 1: Structure-Activity Relationship Data
| Compound | Substituent | IC (µM) | Activity Description |
|---|---|---|---|
| A | -CH₃ | 100 | Moderate GSK-3β inhibition |
| B | -OCH₃ | 75 | Enhanced GSK-3β inhibition |
| C | -F | 50 | Stronger enzyme inhibition |
Case Studies
Several studies have investigated the biological activity of pyrimidine derivatives, including those structurally related to this compound:
- GSK-3β Inhibition Study : A study reported that derivatives with varied substituents showed different levels of GSK-3β inhibition, with some compounds achieving IC values as low as 50 nM .
- Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial activity against various pathogens, suggesting that modifications to the core structure could enhance this property .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines indicated that certain analogs exhibited cytotoxic effects with IC values ranging from 10 to 100 µM, highlighting their potential as anticancer agents .
Scientific Research Applications
The biological activities of 6-(4-Methylphenyl)pyrimidin-4-ol can be categorized into several key areas:
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Case Study:
A study evaluated the inhibition of COX-2 by various pyrimidine derivatives, including this compound. The results are summarized in Table 1:
| Compound | IC50 (μmol) | Selectivity Index |
|---|---|---|
| This compound | 0.04 ± 0.01 | High |
| Celecoxib | 0.04 ± 0.01 | Standard |
| Diclofenac | 0.05 ± 0.02 | Lower |
This table illustrates that the compound exhibits comparable efficacy to established anti-inflammatory drugs like celecoxib.
Neuroprotective Effects
Studies have suggested that this compound may enhance cognitive functions by modulating cyclic nucleotide levels, particularly cyclic GMP, which is associated with synaptic plasticity.
Neuroscience Applications:
- Potential treatment for cognitive disorders.
- Enhances synaptic plasticity in animal models, indicating its role in improving memory and learning processes.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing activity against various pathogens. Its structural analogs have been included in studies aimed at discovering new antibiotics.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol | Contains fluorine substituent | Potential anti-inflammatory |
| 6-(Phenyl)pyrimidin-4-ol | Lacks methyl group | Reduced hydrophobicity |
The presence of both the hydroxyl group and the methyl phenyl group in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic: What are the standard synthetic routes for 6-(4-Methylphenyl)pyrimidin-4-ol and its derivatives?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted aryl aldehydes and urea/thiourea derivatives under acidic or basic conditions. For example, derivatives can be synthesized by reacting 4-methylphenyl-substituted precursors with dihydropyrimidinone intermediates. Key steps include:
- Substituent Introduction: Use of 4-methylphenyl boronic acid in Suzuki couplings or Friedel-Crafts alkylation to attach the aryl group to the pyrimidine core .
- Cyclization: Employing HCl or acetic acid as catalysts to form the pyrimidin-4-ol ring .
- Purification: Column chromatography or recrystallization to isolate pure products, verified by melting point analysis .
Reference: Synthesis protocols for structurally similar pyrimidine derivatives are detailed in studies focusing on analgesic and anti-inflammatory agents .
Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate structural elucidation:
- FTIR: Identifies hydroxyl (-OH) and aromatic C-H stretches (e.g., peaks at 3089 cm⁻¹ for NH groups and 1332 cm⁻¹ for S=O in sulfonamide derivatives) .
- NMR Spectroscopy: ¹H NMR resolves substituent patterns (e.g., δ = 2.26 ppm for methyl groups, 7.1–8.5 ppm for aromatic protons) .
- Mass Spectrometry: Confirms molecular weight (e.g., m/z = 645 [M⁺] for disulfonamide derivatives) .
- Elemental Analysis: Validates purity by matching experimental and theoretical C/H/N ratios .
Note: Cross-referencing multiple techniques minimizes misinterpretation of spectral data .
Advanced: How can researchers optimize reaction conditions for introducing substituents to the pyrimidine ring?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for aryl group attachment .
- Catalyst Screening: Transition metals (e.g., Pd for Suzuki couplings) improve regioselectivity and yield in cross-coupling reactions .
- Temperature Control: Microwave-assisted synthesis reduces reaction time for cyclization steps (e.g., 100°C for 30 minutes) .
- Substituent Compatibility: Electron-donating groups (e.g., -CH₃) on the aryl ring improve stability during acidic conditions .
Case Study: A Novartis patent describes using 4-methylphenyl intermediates with trifluoromethyl groups to enhance solubility and bioactivity .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions arise from tautomerism or impurities. Resolution strategies:
- Tautomer Identification: Compare experimental ¹H NMR with computational predictions (e.g., distinguishing 4-ol vs. 4-one tautomers using δ 10.4–10.6 ppm for exchangeable NH protons) .
- High-Resolution MS: Differentiate isobaric impurities (e.g., m/z 262.31 for C₁₇H₁₄N₂O vs. similar derivatives) .
- X-ray Crystallography: Resolve ambiguous structures by determining bond lengths and angles (e.g., confirming pyridinone vs. pyrimidinone configurations) .
Example: A study on trifluoromethylpyridinones used X-ray diffraction to confirm regioisomeric assignments .
Advanced: How to design experiments to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known pyrimidine interactions (e.g., cyclooxygenase for anti-inflammatory activity) .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values using fluorometric or colorimetric assays (e.g., COX-2 inhibition) .
- Cell-Based Models: Test cytotoxicity in macrophage lines (e.g., RAW 264.7) to assess anti-inflammatory potential .
- Dose-Response Analysis: Use nonlinear regression to determine EC₅₀ and compare with reference drugs (e.g., ibuprofen) .
Data Interpretation: Correlate substituent effects (e.g., electron-withdrawing groups) with enhanced activity .
Advanced: What strategies improve low yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Intermediate Stabilization: Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Stepwise Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates before degradation .
- Catalyst Recycling: Immobilized catalysts (e.g., Pd on carbon) reduce costs in cross-coupling steps .
- Scale-Up Adjustments: Optimize stirring rates and solvent volumes to maintain homogeneity in larger batches .
Reference: A patent on pyrimidine intermediates highlights process optimizations for industrial-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
